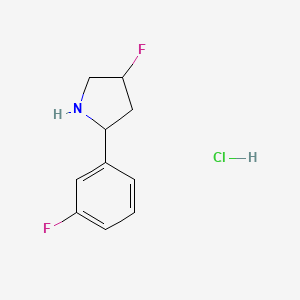
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound with the molecular weight of 201.67 . It is a white solid .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClFN . The InChI code is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 201.67 . Its density is reported to be 1.1±0.1 g/cm3 . The boiling point is 241.8±33.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Towards New Heterocycle-Based Molecules : A study detailed the synthesis and characterization of a closely related compound, highlighting its potential role in non-linear optics due to calculated hyperpolarizability and charge transfer properties. The molecule's stability in water and sensitivity towards autoxidation were investigated, suggesting applications in developing new anti-cancerous drugs (Murthy et al., 2017).
Chemical Sensing and Biological Activities
Selective Chemosensors : A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective chemosensor for Al(3+), demonstrating the utility of related pyrrolidine compounds in chemical sensing applications (Maity & Govindaraju, 2010).
Fluorescent Chemosensors : Another study synthesized fluorescent chemosensors based on pyrrolo[3,4-c]pyridine for Fe3+/Fe2+ sensitivity, with applications in living cell imaging, further underscoring the potential of pyrrolidine derivatives in biochemical research (Maity et al., 2018).
Molecular Docking and QSAR Studies
c-Met Kinase Inhibitors : Docking and QSAR studies on derivatives of pyrrolidine compounds as c-Met kinase inhibitors were performed, indicating the significance of these compounds in designing inhibitors with high biological activity (Caballero et al., 2011).
Fluorination Techniques and Synthetic Applications
Microwave-Assisted Fluorination : A method for fluorination of pyrrolidine rings under microwave conditions was described, showcasing a synthetic pathway to introduce fluorine into complex molecules, which could be instrumental in the synthesis of novel pharmaceuticals (Troegel & Lindel, 2012).
Catalytic Reactions and Synthesis
Enantioselective Catalytic Fluorolactonization : The synthesis of 4-fluoroisochromanones via catalytic fluorolactonization highlighted the utility of fluorine in creating stereogenic centers, relevant for medicinal chemistry and drug design (Woerly et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMYUYBQIBDGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

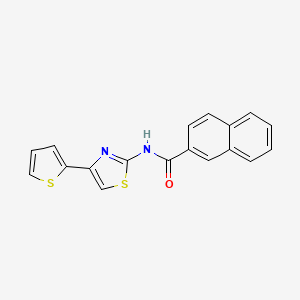
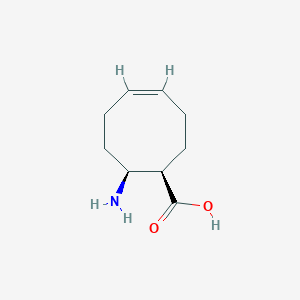
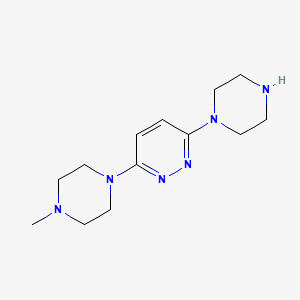
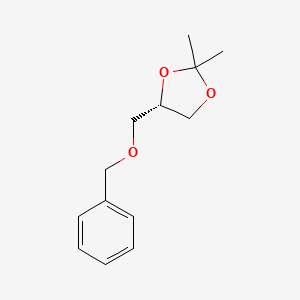
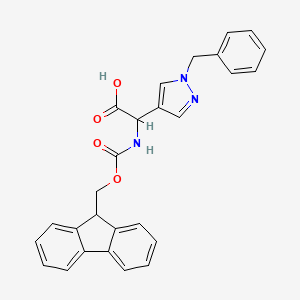
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)
![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)

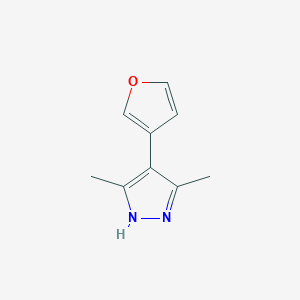
![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
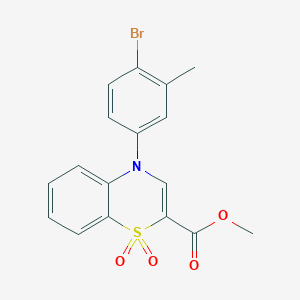
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)

